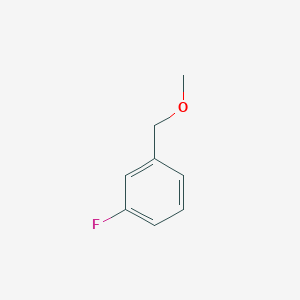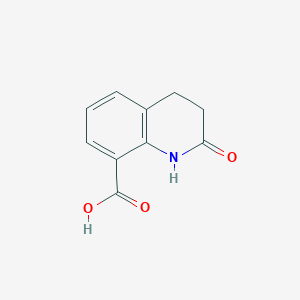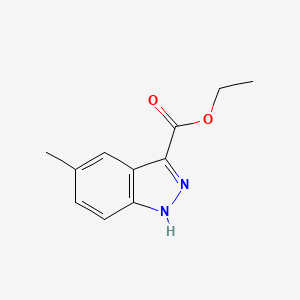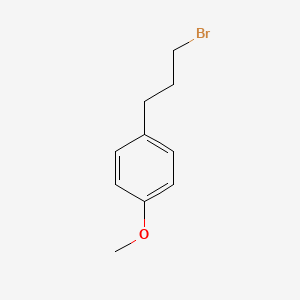![molecular formula C32H32O13 B1602101 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] CAS No. 105274-16-6](/img/structure/B1602101.png)
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] is a complex organic compound that belongs to the class of acylated flavonoids. These compounds are known for their diverse biological activities and potential health benefits. This particular compound is characterized by the presence of a hydroxyphenyl group, a butanone moiety, and a glucoside linkage with galloyl and p-coumaroyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and acylation reactions. The starting materials often include 4-hydroxyphenyl-2-butanone, glucose derivatives, and acylating agents such as galloyl chloride and p-coumaroyl chloride. The reactions are usually carried out under controlled conditions, with specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions to achieve regioselective glycosylation and acylation. These methods are advantageous due to their specificity, mild reaction conditions, and environmental friendliness. Additionally, large-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a model compound for studying acylation and glycosylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neuroprotective and anticancer activities.
Industry: Utilized in the development of natural preservatives and functional foods.
作用机制
The biological effects of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] are primarily attributed to its ability to modulate various molecular targets and pathways. It can:
Scavenge free radicals: The compound’s antioxidant properties help neutralize reactive oxygen species (ROS).
Inhibit enzymes: It can inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Protect cellular structures: The compound helps maintain the integrity of cellular membranes and the blood-brain barrier.
相似化合物的比较
Similar Compounds
Kaempferol-3-O-(2″-O-galloyl-β-d-glucopyranoside): Another acylated flavonoid with neuroprotective properties.
Quercetin-3-O-(2″-O-galloyl-β-d-galactopyranoside): Known for its antioxidant and anti-inflammatory activities.
Uniqueness
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] stands out due to its unique combination of hydroxyphenyl, butanone, and glucoside moieties, which confer distinct chemical reactivity and biological activities. Its dual acylation with galloyl and p-coumaroyl groups enhances its antioxidant capacity and potential therapeutic applications.
属性
CAS 编号 |
105274-16-6 |
|---|---|
分子式 |
C32H32O13 |
分子量 |
624.6 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C32H32O13/c1-17(33)2-3-18-6-11-22(12-7-18)43-32-30(45-31(41)20-14-23(35)27(38)24(36)15-20)29(40)28(39)25(44-32)16-42-26(37)13-8-19-4-9-21(34)10-5-19/h4-15,25,28-30,32,34-36,38-40H,2-3,16H2,1H3/b13-8+/t25-,28-,29+,30-,32-/m1/s1 |
InChI 键 |
QIEOAEKNEKYVTH-IQDFXBJLSA-N |
SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
手性 SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
规范 SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
熔点 |
134-136°C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)



![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)








